2-(4-bromonaphthalen-1-yl)acetic acid
Overview
Description
1-Naphthaleneacetic acid, 4-bromo- is a synthetic plant hormone belonging to the group of naphthaleneacetic acid (NAA) derivatives. It is a colorless solid and soluble in organic solvents . It features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .
Synthesis Analysis
The synthesis of 1-naphthaleneacetic acid from naphthalene and monochloroacetic acid has been reported . The yield was found to be low, around 35%, even with the use of iron powder and KBr as catalysts . The yield was significantly influenced by the amounts of KBr and FeX2OX3, as well as reaction temperature and time .Molecular Structure Analysis
The molecular formula of 1-Naphthaleneacetic acid, 4-bromo- is C12H9BrO2 . The molecular weight is 186.21 g/mol . The structure features a carboxylmethyl group (CH2CO2H) linked to the “1-position” of naphthalene .Chemical Reactions Analysis
1-Naphthaleneacetic acid, 4-bromo- is used as a reactant for the preparation of 3,5-substituted enones via Suzuki coupling, copper-catalyzed oxidative cross-coupling, and microwave-assisted synthesis of ethynylarylboronates .Physical and Chemical Properties Analysis
1-Naphthaleneacetic acid, 4-bromo- is a colorless solid and soluble in organic solvents . The molecular weight is 186.21 g/mol . The melting point is 135 °C .Scientific Research Applications
Auxin Effects on Protoplasts
1-Naphthaleneacetic acid (NAA) and its analogs, including 4-bromo-phenylacetic acid, affect the transmembrane potential difference in tobacco protoplasts. This suggests a specific action of auxin at the membrane level related to its biological activity (Ephritikhine et al., 1987).
Synthesis of Tritium Labeled Probes
The synthesis of tritium labeled (E)‐6‐(bromomethylene)‐tetrahydro‐3‐(1‐naphthalenyl)‐2H‐pyran‐2‐one, derived from 1-naphthalene acetic acid, was developed to study its inhibition on calcium-independent myocardial phospholipase A2 (Durley et al., 1992).
Manufacture of Tachykinin Receptor Antagonists
3-Cyano-1-naphthalenecarboxylic acid, an intermediate in the manufacture of tachykinin receptor antagonists, involves the transformation of 4-bromo-2-naphthoate. This showcases an application in pharmaceutical manufacturing (Ashworth et al., 2003).
Metabolism in Tobacco Explants
1-Naphthaleneacetic acid is rapidly metabolized into various conjugates in tobacco explants, indicating a role in in vitro flower bud formation and potential regulatory mechanisms in plant growth (Smulders et al., 1990).
UiO-66 Metal-Organic Frameworks
Functionalized UiO-66 metal-organic frameworks, involving amino, bromo, nitro, and naphthalene, have been synthesized for potential applications in materials science (Garibay & Cohen, 2010).
Dioxin Formation from Pyrolysis
The pyrolysis of brominated hydrocarbons, such as 2-bromophenol, leads to the formation of brominated dioxins and naphthalene derivatives, highlighting environmental and safety concerns (Evans & Dellinger, 2003).
Fruit Set and Quality in Atemoya 'Gefner'
The application of naphthaleneacetic acid in combination with other growth regulators influences fruit set and quality in atemoya 'Gefner' (Pereira et al., 2014).
Mechanism of Action
Target of Action
1-Naphthaleneacetic acid (NAA) is a synthetic plant hormone in the auxin family . It primarily targets the S-phase kinase-associated protein 1 in humans . This protein plays a crucial role in cell cycle progression and signal transduction .
Mode of Action
It is known that naa interacts with its targets to regulate cell division and cell elongation . For instance, NAA stimulates cell elongation at concentrations that are much lower than those required to stimulate cell division .
Biochemical Pathways
NAA affects various biochemical pathways. It has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid . Moreover, NAA is known to prevent premature dropping and thinning of fruits from stems .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of naa are crucial for its bioavailability and therapeutic effects .
Result of Action
The action of NAA results in various molecular and cellular effects. It is used for the vegetative propagation of plants from stem and leaf cuttings . It is also used to treat digestive problems from excessive fat consumption and functional disorders of the gallbladder and bile ducts .
Action Environment
The action, efficacy, and stability of 1-Naphthaleneacetic acid, 4-bromo- can be influenced by various environmental factors. For instance, NAA is widely used in agriculture for various purposes . It is considered to be only slightly toxic but when at higher concentrations it can be toxic to animals .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that NAA, the parent compound, interacts with various enzymes and proteins in plants . It is also used in the preparation of 3,5-substituted enones via Suzuki coupling .
Cellular Effects
Naa has been shown to greatly increase cellulose fiber formation in plants when paired with another phytohormone called gibberellic acid .
Molecular Mechanism
It is known that NAA can stimulate cell elongation at concentrations that are much lower than those required to stimulate cell division .
Temporal Effects in Laboratory Settings
Naa is known to have long-term effects on cellular function, including growth inhibition to the development of plant crops .
Dosage Effects in Animal Models
Naa is considered to be only slightly toxic but when at higher concentrations it can be toxic to animals .
Metabolic Pathways
Naa is known to undergo oxidation reactions with hydroxyl radicals and sulfate radicals .
Transport and Distribution
The distribution of NAA over the explants was shown to be caused by polar auxin transport, leading to accumulation at the basal side .
Subcellular Localization
Properties
IUPAC Name |
2-(4-bromonaphthalen-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-11-6-5-8(7-12(14)15)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMWRMDQHHYVOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50202754 | |
Record name | 1-Naphthaleneacetic acid, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5438-74-4 | |
Record name | 4-Bromo-1-naphthaleneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5438-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-1-naphthaleneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005438744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromonaphthyl acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14377 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Naphthaleneacetic acid, 4-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50202754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1-naphthaleneacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q22LA4NE93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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